molecular formula C19H25N3O3 B5518864 3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B5518864
M. Wt: 343.4 g/mol
InChI Key: AJKJLXMSLRUARP-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18959167 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Cyclohexyl and Benzyl Isocyanide Derivatives : Research by Sañudo et al. (2006) explored the synthesis of cyclohexyl or benzyl isocyanide derivatives, including compounds with structural similarities to the specified molecule. They developed a method involving Ugi reactions followed by treatment with sodium ethoxide, leading to the formation of novel cyclic dipeptidyl ureas and triazines (M. Sañudo, S. Marcaccini, Sara Basurto, & T. Torroba, 2006).

Novel Limonene and Citral Based Oxadiazoles for Antiepileptic Activity : Another study by Rajak et al. (2013) focused on the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles. These compounds, sharing the oxadiazole core with the molecule , were tested for antiepileptic activity, highlighting the diverse potential applications of oxadiazole derivatives (H. Rajak, Bhupendra Singh Thakur, Avineesh Singh, et al., 2013).

Development of Urease Inhibitors : Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides involving oxadiazol-2-thiol, aiming to discover potent urease inhibitors. These compounds demonstrated significant activity against urease, suggesting potential for agricultural and medical applications (M. Abbasi, M. Ramzan, Aziz ur-Rehman, et al., 2020).

Properties

IUPAC Name

3-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-16-10-8-15(9-11-16)19-21-18(25-22-19)13-20-17(23)12-7-14-5-3-2-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJLXMSLRUARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.